molecular formula C11H11NO2 B8534932 3-(4-Cyano-3-methyl-phenyl)-propionic acid

3-(4-Cyano-3-methyl-phenyl)-propionic acid

Cat. No. B8534932
M. Wt: 189.21 g/mol
InChI Key: CIOKEUWJSQSYBR-UHFFFAOYSA-N
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Patent
US07655679B2

Procedure details

5.15 g (E)-3-(4-Cyano-3-methyl-phenyl)-acrylic acid were dissolved in a mixture of 250 ml tetrahydrofuran and 125 ml methanol. 510 mg palladium on charcoal (10%) were added and the reaction mixture was stirred under a hydrogen atmosphere overnight. The catalyst was filtered off over a celite pad. The solvent was removed in vacuo to obtain 5.2 g 3-(4-Cyano-3-methyl-phenyl)-propionic acid as a white solid.
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
510 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6](/[CH:9]=[CH:10]/[C:11]([OH:13])=[O:12])=[CH:5][C:4]=1[CH3:14])#[N:2]>O1CCCC1.CO.[Pd]>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:5][C:4]=1[CH3:14])#[N:2]

Inputs

Step One
Name
Quantity
5.15 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)/C=C/C(=O)O)C
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
125 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
510 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under a hydrogen atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off over a celite pad
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=C(C=C(C=C1)CCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.